4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
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Overview
Description
4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers, is a chemical compound characterized by the presence of a trifluoroethyl group attached to a cyclohexane ring, which in turn is bonded to a carbaldehyde group. This compound is a mixture of diastereomers, meaning it consists of two or more stereoisomers that are not mirror images of each other. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
The synthesis of 4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base to form the corresponding trifluoroethyl cyclohexanone. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as sodium borohydride, to yield the desired carbaldehyde compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives .
Scientific Research Applications
4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can act as an inhibitor or activator of enzymatic reactions or receptor-mediated processes .
Comparison with Similar Compounds
4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
4-(2,2,2-trifluoroethyl)benzaldehyde: This compound has a similar trifluoroethyl group but is attached to a benzene ring instead of a cyclohexane ring. The aromatic nature of the benzene ring imparts different chemical properties and reactivity.
4-(2,2,2-trifluoroethyl)cyclohexanone: This compound has a ketone group instead of an aldehyde group. The presence of the ketone group affects its reactivity and the types of reactions it can undergo.
4-(2,2,2-trifluoroethyl)cyclohexane-1-methanol: This compound has a hydroxyl group instead of an aldehyde group. .
The uniqueness of 4-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde lies in its combination of the trifluoroethyl group and the cyclohexane ring with an aldehyde functional group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
2639433-68-2 |
---|---|
Molecular Formula |
C9H13F3O |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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